(R)-tert-butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate
Description
(R)-tert-Butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate is a chiral carbamate derivative featuring a biphenyl core linked to an aminoethyl group protected by a tert-butyloxycarbonyl (Boc) moiety.
Properties
Molecular Formula |
C19H24N2O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
tert-butyl N-[2-amino-2-(4-phenylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C19H24N2O2/c1-19(2,3)23-18(22)21-13-17(20)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17H,13,20H2,1-3H3,(H,21,22) |
InChI Key |
FCCILGPCUIYYTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Biphenyl Grignard Reagent Formation
The industrial-scale synthesis outlined in patent CN105585511A begins with generating a biphenyl Grignard reagent. Magnesium reacts with p-bromobiphenyl in anhydrous tetrahydrofuran (THF) under nitrogen, catalyzed by iodine (0.1–0.5 wt%) at 35–55°C. This forms the aryl magnesium bromide, which subsequently reacts with (S)-benzyloxymethyl oxirane to yield a secondary alcohol intermediate (compound 1).
Stereoselective Amine Installation via Mitsunobu Reaction
Compound 1 undergoes a Mitsunobu reaction with N-(tert-butoxycarbonyl)-p-toluenesulfonamide (R²-H) using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in low-polarity solvents (e.g., toluene). This replaces the hydroxyl group with a Boc-protected sulfonamide, establishing the (R)-configuration with >99% enantiomeric excess (ee). The reaction proceeds at -1–15°C to minimize racemization, achieving 85–92% yield.
Hydrogenolytic Deprotection and Final Carbamate Formation
Hydrogenolysis of the benzyl ether using 10% Pd/C under H₂ (2–3 MPa) in methanol cleaves the protecting group, yielding the primary amine. Subsequent Boc protection with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) furnishes the target compound in 78% overall yield.
Key Advantages :
-
High stereoselectivity due to chiral epoxide starting material.
-
Scalable to multi-kilogram batches with minimal chromatography.
Suzuki Cross-Coupling for Biphenyl Assembly
Boronic Acid Synthesis and Coupling Conditions
An alternative route employs Suzuki-Miyaura cross-coupling to construct the biphenyl core. 4-Bromophenylboronic acid reacts with aryl halides (e.g., 4-iodoaniline) under ligand-free conditions using Pd(OAc)₂ in aqueous K₂CO₃. This method achieves 89–94% yield for the biphenyl intermediate, avoiding harsh Grignard conditions.
Aminoethyl Chain Introduction via Reductive Amination
The biphenyl aldehyde intermediate undergoes reductive amination with tert-butyl carbamate (BocNH₂) using NaBH₃CN in methanol. This step introduces the aminoethyl moiety with moderate stereocontrol (70–75% ee), necessitating chiral resolution or enzymatic enhancement for pharmaceutical-grade material.
Comparative Analysis with Grignard Approach
While Suzuki coupling offers versatility in biphenyl substitution, the additional steps for amine installation and resolution reduce overall efficiency (55–65% yield). Industrial protocols favor the Grignard-Mitsunobu pathway for direct stereochemical control.
Palladium-Catalyzed Carboamination for Stereoselectivity
Mechanism of Pd-Mediated Alkene Insertion
Pd-catalyzed carboamination, as reported by PMC2633094, enables simultaneous C–N and C–C bond formation. Aryl halides react with γ-unsaturated amines in the presence of Pd(OAc)₂ and Xantphos, inducing syn-insertion into the Pd–N bond. This method constructs the aminoethyl-biphenyl backbone in one pot, achieving 82% yield and 88% ee.
Limitations and Optimization Challenges
Despite high atom economy, substrate scope is limited to electronically activated alkenes. Steric hindrance from the biphenyl group reduces reaction rates, requiring elevated temperatures (80–100°C) and prolonged durations (24–48 h).
Industrial vs. Academic Methodologies: Yield and Scalability
Critical Analysis of Protecting Group Strategies
Boc Protection Dynamics
The tert-butoxycarbonyl (Boc) group is universally preferred for amine protection due to its stability under basic conditions and facile removal via acidic hydrolysis (e.g., HCl/dioxane). Patent CN105585511A optimizes Boc introduction early in the synthesis to prevent side reactions during hydrogenolysis.
Benzyl Ether Deprotection Efficiency
Pd/C-mediated hydrogenolysis cleaves benzyl ethers quantitatively but requires careful control of H₂ pressure (2–3 MPa) to avoid over-reduction of the biphenyl ring. Alternative deprotection methods (e.g., BBr₃) are less favored due to harsher conditions and lower selectivity .
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl (2-([1,1’-biphenyl]-4-yl)-2-aminoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have demonstrated that derivatives of tert-butyl carbamates exhibit anti-inflammatory activity. For instance, compounds synthesized from tert-butyl 2-amino phenylcarbamate were evaluated for their efficacy against inflammation in animal models, showing significant inhibition comparable to established anti-inflammatory drugs like indomethacin .
Acetylcholinesterase Inhibition
Research has indicated that compounds similar to (R)-tert-butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate may possess acetylcholinesterase inhibitory properties. This is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease, where reducing acetylcholine breakdown can improve cognitive function .
Case Studies
- Synthesis and Evaluation of Anti-inflammatory Compounds :
-
Acetylcholinesterase Inhibitors :
- A study focused on synthesizing compounds based on a coumarin core demonstrated that certain derivatives showed potent acetylcholinesterase inhibition, suggesting potential applications in treating Alzheimer's disease . Although not directly involving this compound, it highlights the importance of biphenyl-containing structures in neuropharmacology.
Summary Table of Applications
Mechanism of Action
The mechanism of action of ®-tert-butyl (2-([1,1’-biphenyl]-4-yl)-2-aminoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and its analogs:
*Note: Molecular formula and weight for the target compound are inferred from structural analogs.
Physicochemical Properties
- Solubility: The hydroxyl group in CAS 1426129-50-1 increases polarity but results in sparing solubility in non-polar solvents . The trifluoromethyl group in the cyclopropyl derivative improves lipophilicity .
- Stability : Boc protection in all compounds enhances stability during synthesis. The cyclopropyl derivative’s rigid structure may reduce conformational flexibility .
Biological Activity
(R)-tert-butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate is a chiral compound belonging to the class of tert-butyl carbamates. Its unique structure, featuring a biphenyl moiety, contributes to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, examining its interactions with various biological targets and its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 312.41 g/mol. The predicted boiling point is approximately 483.8 °C, and it has a density of 1.089 g/cm³. The compound exhibits a pKa value of 12.27, indicating its basic nature in physiological conditions .
The biphenyl structure in this compound is known to influence receptor binding affinities. Preliminary studies suggest that compounds with similar structural features can interact with neurotransmitter receptors and enzymes involved in pain pathways. Such interactions may provide insights into the compound's mechanism of action and therapeutic potential.
1. Neuropharmacological Effects
Research indicates that compounds structurally related to this compound have shown promise in treating neurological disorders and pain management. For instance, the biphenyl moiety enhances lipophilicity, which may improve central nervous system penetration and efficacy against neurological targets.
2. Comparative Analysis with Related Compounds
A comparative analysis with similar compounds reveals varying biological activities based on structural modifications:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (R)-tert-butyl (2-amino-1-phenylethyl)carbamate | Contains phenylethylamine structure | Analgesic properties | Simpler structure without biphenyl |
| tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate | Contains hexyloxy groups on biphenyl | Potentially enhanced solubility | Additional alkoxy substituents |
| (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate | Hydroxypropanol side chain | Neuroprotective activity | Hydroxymethyl group adds polarity |
These comparisons highlight how variations in substituents can impact biological activity and physicochemical properties.
Case Studies
A recent study explored the synthesis and biological evaluation of carmaphycin analogues containing amine handles similar to those found in this compound. These analogues showed varying degrees of cytotoxicity depending on their structural modifications, emphasizing the importance of specific functional groups in determining biological activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-tert-butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate?
- Methodology : The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Coupling of a biphenyl moiety with an aminoethyl group using palladium catalysts (e.g., Pd(PPh₃)₄) under argon at elevated temperatures (80°C) .
- Step 2 : Introduction of the tert-butyl carbamate group via Boc protection under basic conditions (e.g., potassium carbonate) .
- Purification : Silica gel chromatography with petroleum ether/ethyl acetate gradients or recrystallization in mixed solvents (e.g., ethyl acetate/petroleum ether) to achieve ≥99% purity .
Q. How is the compound characterized analytically?
- Techniques :
- ¹H/¹³C NMR : Peaks at δ 7.54–7.44 (aromatic protons), δ 1.53 (tert-butyl protons), and δ 3.82 (hydroxy group) confirm structure .
- HPLC : Used to verify purity (>99%) with retention time matched against standards .
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation (327.42 g/mol) .
Q. What are the recommended storage conditions to ensure stability?
- Storage : Sealed containers at 2–8°C in dry, inert environments to prevent hydrolysis of the carbamate group .
- Decomposition Risks : Exposure to moisture or heat (>80°C) generates hazardous byproducts (e.g., CO, NOₓ) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak® AD-H) or enzymatic resolution methods to separate enantiomers .
- Catalyst Design : Employ asymmetric catalysis (e.g., chiral Pd ligands) during coupling steps to enhance (R)-configuration selectivity .
- Validation : Compare optical rotation values with literature data (e.g., [α]D²⁵ = +15.2° in methanol) .
Q. How do contradictory biological activity results arise, and how can they be resolved?
- Potential Causes :
- Impurity Interference : Trace solvents (e.g., DCM) or unreacted intermediates may inhibit target binding. Repurify via preparative HPLC .
- Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO) can alter activity. Standardize protocols using buffer systems (e.g., PBS, pH 7.4) .
- Resolution : Use orthogonal assays (e.g., SPR for binding affinity vs. enzyme inhibition) to confirm activity .
Q. What strategies mitigate hygroscopicity during handling?
- Lyophilization : Freeze-dry the compound under vacuum to remove residual moisture .
- Inert Atmosphere : Use gloveboxes (N₂/Ar) for weighing and reaction setup to prevent hydration .
- Additives : Co-formulate with desiccants (e.g., molecular sieves) in storage vials .
Critical Analysis of Contradictory Data
- Example : Discrepancies in reported biological activity (e.g., IC₅₀ values) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
